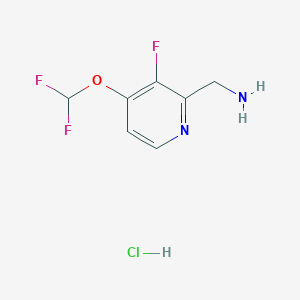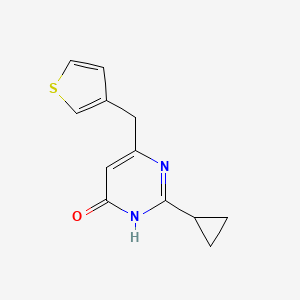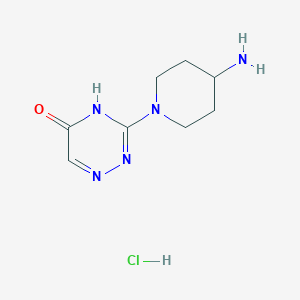![molecular formula C35H42N4O7S B1487231 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid CAS No. 2044710-57-6](/img/structure/B1487231.png)
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Übersicht
Beschreibung
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid: is a synthetic derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ability to protect the arginine side chain during chemical reactions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which is a popular protecting group in peptide synthesis, and a 4-pentamethylbenzyl (pbf) group, which protects the guanidino group of arginine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using the 4-pentamethylbenzyl (pbf) group.
Methylation: The amino group of arginine is methylated to form N-methyl-D-arginine.
Fmoc Protection: The amino group is then protected with the Fmoc group.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the pbf group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for pbf removal.
Coupling: HBTU, DIC, or other coupling reagents in the presence of a base like DIPEA.
Major Products Formed:
Deprotected Arginine Derivatives: After deprotection, the free amino and guanidino groups are available for further reactions.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins for research purposes.
Medicine:
Drug Development: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
Mechanism: The compound acts as a protected form of arginine, allowing for selective reactions at other functional groups without interference from the guanidino group.
Molecular Targets and Pathways:
Peptide Bond Formation: Facilitates the formation of peptide bonds in synthetic peptides.
Protection and Deprotection: The Fmoc and pbf groups protect the amino and guanidino groups, respectively, during synthesis.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Arg(pbf)-OH: Similar but without the N-methylation.
Boc-Arg(pbf)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-N-Me-D-Arg(tos)-OH: Uses a tosyl group instead of pbf for guanidino protection.
Uniqueness:
N-Methylation: The N-methylation of the amino group provides unique properties in peptide synthesis, such as increased stability and altered reactivity.
Fmoc and pbf Protection: The combination of Fmoc and pbf groups offers robust protection during synthesis, making it a valuable tool in complex peptide synthesis.
Eigenschaften
IUPAC Name |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKXARLCPKZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















